molecular formula C17H16ClN3O5 B5116716 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B5116716
M. Wt: 377.8 g/mol
InChI Key: OUPCYHCVZXUAIM-UHFFFAOYSA-N
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Description

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C17H16ClN3O5 This compound is known for its unique chemical structure, which includes a chlorophenoxy group, a hydrazinyl group, and a methoxyphenyl group

Properties

IUPAC Name

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5/c1-25-14-5-3-2-4-13(14)19-16(23)17(24)21-20-15(22)10-26-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPCYHCVZXUAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-chlorophenoxyacetyl chloride.

    Hydrazine Reaction: The 4-chlorophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-chlorophenoxyacetyl hydrazine.

    Coupling with 2-methoxyphenyl isocyanate: Finally, the 4-chlorophenoxyacetyl hydrazine is coupled with 2-methoxyphenyl isocyanate to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to scale up the production process.

Chemical Reactions Analysis

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the hydrazinyl and chlorophenoxy groups, which can form hydrogen bonds and other interactions with the target molecules. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide can be compared with other similar compounds, such as:

  • 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide
  • 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-cyclohexyl-2-oxoacetamide

These compounds share similar structural features but differ in the substituents attached to the hydrazinyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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